Acebrophylline

Vue d'ensemble

Description

Acebrophylline is a medicine used in the treatment of lung conditions such as asthma and chronic obstructive pulmonary diseases . It works by relaxing the smooth muscles of the airways and loosening the mucus, thus making breathing easier . It has some side effects like nausea, stomach discomfort, heartburn, loss of appetite, etc .

Synthesis Analysis

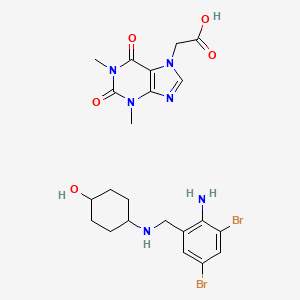

This compound is the salt obtained by the reaction of equimolar amounts of theophylline-7-acetic acid, a xanthine derivative which inhibits phospholipase A, and phosphatidylcholine . A reverse phase high performance liquid chromatographical method has been developed for the simultaneous estimation of this compound in tablet dosage form .Molecular Structure Analysis

The molecular formula of this compound is C22H28Br2N6O5 . It has an exact mass of 614.05 and a molecular weight of 616.310 .Chemical Reactions Analysis

The chemical reactions of this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis

This compound is freely soluble in analytical grade Ethanol, slightly soluble in methanol and water . The melting point of this compound was found to be 213-214 ̊C . It showed absorption maxima 251 nm in analytical grade Ethanol .Applications De Recherche Scientifique

Airway Mucoregulator and Anti-Inflammatory Agent : Acebrophylline acts as an airway mucus regulator with anti-inflammatory properties. It is effective in reducing the viscosity and adhesivity of mucus, which improves ciliary clearance and reduces the synthesis of inflammatory mediators such as leukotrienes. It's clinically effective in treating acute and chronic bronchitis, chronic obstructive or asthma-like bronchitis, and recurrent chronic bronchitis, reducing episodes of bronchial obstruction and improving ventilatory function indices (Pozzi, 2016).

Chronic Obstructive Pulmonary Disease Treatment : this compound has shown effectiveness in treating patients with chronic obstructive pulmonary disease (COPD). It provides an early and positive effect on expectoration quantity and viscosity, leading to significant improvement in signs and symptoms of patients, with favorable changes in respiratory function. It also exhibits good safety and compliance (Agliati, 1995).

Treatment of Bronchial Asthma with Lozenges : Lozenges containing this compound have been proposed as a novel approach for treating bronchial asthma. These lozenges are designed to dissolve slowly in the mouth, providing a sustained release of this compound, which is a bronchodilator with mucosecretolytic and anti-inflammatory activities (Patel, Kantilal, & Sachin, 2020).

Comparison with Sustained Release Theophylline in COPD Patients : A study compared the efficacy and tolerability of this compound with sustained-release Theophylline in patients with COPD. Both drugs improved symptoms and spirometric parameters, but this compound had fewer cardiovascular side effects, indicating its safety in cardiac patients (Tapadar et al., 2014).

Solid-State Chemistry and Formulation Development : Various studies have been conducted on the solid-state chemistry of this compound and the development of its pharmaceutical formulations. These studies explore the chemical and physical properties of this compound and its combination with other compounds, aiming to enhance its effectiveness and stability in different dosage forms (Foppoli et al., 2007).

Mécanisme D'action

Safety and Hazards

Acebrophylline has some side effects like nausea, vomiting, drowsiness, heartburn, increased white blood cell count, loss of appetite, rash, itching, constipation, diarrhea, abdominal discomfort, abdominal distension, esophageal bleeding . It is advised to avoid contact with skin, eyes and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure .

Propriétés

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUHJDQWESJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Br2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914235 | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-76-3, 179118-73-1 | |

| Record name | Ambroxol theophyllinacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol acefyllinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179118-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL ACEFYLLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,5-dichlorophenyl)sulfonylhydrazinyl]benzoic acid](/img/no-structure.png)